5-Hydroxy-3,7-dimethoxyflavone

Kinase Inhibition GSK-3β Type II Diabetes

5-Hydroxy-3,7-dimethoxyflavone (3,7-Dimethylgalangin) is a naturally occurring polymethoxyflavone (PMF) of the flavonoid class, often isolated from the rhizomes of Kaempferia parviflora (black ginger). It is characterized by a C17H14O5 molecular formula and a molecular weight of 298.29 g/mol.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 70786-48-0
Cat. No. B1239686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3,7-dimethoxyflavone
CAS70786-48-0
Synonyms3,7-dimethylgalangin
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)O
InChIInChI=1S/C17H14O5/c1-20-11-8-12(18)14-13(9-11)22-16(17(21-2)15(14)19)10-6-4-3-5-7-10/h3-9,18H,1-2H3
InChIKeyOYCOUDKDRFJOCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Hydroxy-3,7-dimethoxyflavone (CAS 70786-48-0) for Scientific Procurement: A Naturally Occurring Polymethoxyflavone with Defined Kinase Inhibition


5-Hydroxy-3,7-dimethoxyflavone (3,7-Dimethylgalangin) is a naturally occurring polymethoxyflavone (PMF) of the flavonoid class, often isolated from the rhizomes of Kaempferia parviflora (black ginger) [1]. It is characterized by a C17H14O5 molecular formula and a molecular weight of 298.29 g/mol. This compound is distinguished by a unique hydroxylation and methoxylation pattern, which confers a specific and quantifiable biological profile that is not universally shared across its flavonoid and PMF analogs, making its targeted procurement essential for research requiring precise mechanistic interrogation [2].

Why 5-Hydroxy-3,7-dimethoxyflavone Cannot Be Substituted by Other Polymethoxyflavones or Flavonoids in Research


Attempting to substitute 5-hydroxy-3,7-dimethoxyflavone with other polymethoxyflavones (PMFs) or flavonoids—even closely related structural analogs from the same plant source, such as 5-hydroxy-7-methoxyflavone or 5,7-dimethoxyflavone—can lead to dramatically different experimental outcomes and erroneous conclusions [1]. A comparative analysis of PMFs isolated from Kaempferia parviflora reveals that minor structural modifications, such as the presence or position of a single methoxy group, can completely ablate activity in one assay while being essential in another [2]. This specificity, quantified in the evidence below, is rooted in precise structure-activity relationships (SAR) [3]. Therefore, for studies targeting specific kinases like GSK-3β or pathways such as Ca2+-mediated cell-cycle regulation, generic substitution is scientifically invalid and will undermine reproducibility and data integrity.

Quantitative Differentiation of 5-Hydroxy-3,7-dimethoxyflavone: A Data-Driven Comparison with Analogs for Informed Procurement


GSK-3β Kinase Inhibition: A Unique ATP Non-Competitive Binding Profile Compared to Standard Inhibitors

5-Hydroxy-3,7-dimethoxyflavone (5-OH-3,7-DMF) is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β) with an IC50 of 9.72 µM. Critically, its mechanism of action is distinct from ATP-competitive inhibitors like the commonly used research tool CHIR99021. Kinetic analysis using Dixon plots revealed that 5-OH-3,7-DMF is an ATP non-competitive inhibitor (Ki = 13.04 µM) but a substrate competitive inhibitor (Ki = 53.92 µM) [1]. This dual binding mode is uncommon among GSK-3β inhibitors and offers a unique tool for probing the enzyme's function in cellular contexts. In contrast, standard GSK-3β inhibitors typically act through a single, ATP-competitive mechanism [2].

Kinase Inhibition GSK-3β Type II Diabetes Alzheimer's Disease Mechanism of Action

Differential Inhibition of Viral Proteases: Functional Selectivity Compared to Co-Occurring Flavones

In a head-to-head study of eight flavones isolated from the same plant source (Kaempferia parviflora), 5-hydroxy-3,7-dimethoxyflavone demonstrated a unique inhibitory profile against viral proteases. While the most potent HIV-1 protease inhibitors were 5-hydroxy-7-methoxyflavone and 5,7-dimethoxyflavone (both IC50 = 19 µM), 5-hydroxy-3,7-dimethoxyflavone was ineffective against this target. Instead, it exhibited selective inhibition against hepatitis C virus (HCV) protease (IC50 = 190 µM) and human cytomegalovirus (HCMV) protease (IC50 = 250 µM) [1]. This pattern of functional selectivity—inactive against HIV-1 protease but active against HCV and HCMV proteases—is not observed for the other flavones tested, such as 5-hydroxy-7-methoxyflavone or 3,5,7-trimethoxyflavone, which showed either broad or no activity.

Antiviral HIV HCV HCMV Protease Inhibition Selectivity

Potent and Non-Cytotoxic Inhibition of Ca2+-Mediated Cell-Cycle Regulation: Superior to Co-Occurring Flavones

In a yeast-based assay designed to identify inhibitors of the Ca2+-mediated cell-cycle regulation pathway, 5-hydroxy-3,7-dimethoxyflavone (compound 1) was directly compared to three other flavonoids isolated from the same Kaempferia parviflora extract: 5-hydroxy-7-methoxyflavone (2), 5-hydroxy-3,7,4’-trimethoxyflavone (3), and 5,7-dimethoxyflavone (4). While all four compounds exhibited dose-dependent inhibitory activity, compound 1 (5-hydroxy-3,7-dimethoxyflavone) displayed the highest activity and, crucially, did so with no observed cytotoxic activity against the yeast strain. Specifically, the severe growth defect, abnormal budding morphology, and G2 cell-cycle delay induced by high Ca2+ in the Δzds1 yeast mutant were all alleviated or completely abrogated by treatment with 200 µM of 5-hydroxy-3,7-dimethoxyflavone [1].

Calcium Signaling Cell Cycle Yeast Model Cytotoxicity Target Identification

Role in Melanogenesis Inhibition: Defined by Structure-Activity Relationship (SAR) Data

While 5-hydroxy-3,7-dimethoxyflavone itself did not show significant anti-melanogenic activity in B16F10 mouse melanoma cells (unlike 7,4′-dimethylapigenin and 3,5,7-trimethoxyflavone which significantly inhibited tyrosinase and melanin content [1]), its value in this research context lies in its contribution to SAR studies. A comparative analysis of six methoxyflavones from Kaempferia parviflora revealed that the methoxy group at the C-5 position is a key determinant for anti-melanogenic activity [2]. Since 5-hydroxy-3,7-dimethoxyflavone has a hydroxyl group at C-5 instead of a methoxy group, its inactivity serves as a critical negative control that validates the SAR hypothesis. In contrast, the active compounds, such as 7,4′-dimethylapigenin and 3,5,7-trimethoxyflavone, possess the required C-5 methoxy group.

Melanogenesis Tyrosinase SAR Cosmeceutical Research Pigmentation

Selective Cytotoxicity Against Breast Cancer Cells: A Comparative Study with 8 Co-Occurring PMFs

In a comprehensive study evaluating nine PMFs isolated from Kaempferia parviflora, 5-hydroxy-3,7-dimethoxyflavone (PMF 1) was among several compounds that exhibited selective cytotoxicity against MCF-7 (hormone-dependent) breast cancer cells compared to MDA-MB-231 (hormone-independent) cells after 72 hours of treatment [1]. While the most potent compound was PMF 4 (5-hydroxy-7,4'-dimethoxyflavone) with an IC50 of 24.12 µM, the study demonstrated a class-level trend of selective cytotoxicity for these PMFs. Crucially, toxicity screening on non-cancerous NIH/3T3 mouse fibroblast cells at the effective concentrations showed >80% cell viability, validating the cancer-selectivity of the observed effects. This data positions 5-hydroxy-3,7-dimethoxyflavone as a valuable tool within a larger set of structurally related PMFs for investigating selective anti-cancer mechanisms.

Cancer Research Cytotoxicity Breast Cancer MCF-7 Selectivity

Defined Research Applications for 5-Hydroxy-3,7-dimethoxyflavone Based on Quantified Evidence


GSK-3β Pathway Research Requiring a Mechanistically Distinct, ATP Non-Competitive Inhibitor

5-Hydroxy-3,7-dimethoxyflavone is a validated tool for investigating GSK-3β-dependent pathways in contexts where traditional ATP-competitive inhibitors are unsuitable. Its unique dual-mode inhibition (ATP non-competitive with a Ki of 13.04 µM and substrate-competitive with a Ki of 53.92 µM) makes it a valuable probe for studying GSK-3β function in models of type II diabetes and Alzheimer's disease, particularly for differentiating substrate-specific from general kinase activity [1]. This application is supported by evidence that the compound can recover glycogen levels in insulin-resistant HepG2 cells by modulating GSK-3β phosphorylation [2].

Calcium Signaling and Cell-Cycle Studies Using the Validated Yeast Δzds1 Model

This compound is the inhibitor of choice for studies of Ca2+-mediated cell-cycle regulation in the well-characterized yeast (Saccharomyces cerevisiae) Δzds1 mutant model. It has been shown, in direct comparison to co-occurring flavones, to possess the highest potency in this specific assay, with 200 µM treatment effectively abrogating Ca2+-induced growth defects and cell-cycle delays without cytotoxicity [3]. Its proven activity in this system makes it an ideal positive control or primary test compound for research on Ca2+ signaling pathways.

Selective Viral Protease Inhibition Studies Focused on HCV and HCMV

For researchers studying hepatitis C virus (HCV) or human cytomegalovirus (HCMV) proteases, 5-hydroxy-3,7-dimethoxyflavone offers a unique selectivity profile. It is active against HCV (IC50 = 190 µM) and HCMV (IC50 = 250 µM) proteases while being completely inactive against HIV-1 protease, a property not shared by its structural analogs [4]. This makes it a valuable, target-specific chemical probe for dissecting the roles of these viral proteases without confounding inhibition of HIV-1 protease.

Structure-Activity Relationship (SAR) Studies in Melanogenesis and Cancer Cell Selectivity

5-Hydroxy-3,7-dimethoxyflavone serves as an essential component in SAR studies focused on polymethoxyflavones (PMFs). Its inactivity in melanogenesis assays provides a critical negative control for the requirement of a C-5 methoxy group, as defined in cross-study analyses [5]. Furthermore, its participation in a class-level effect of selective cytotoxicity against MCF-7 breast cancer cells, as shown in a comparative analysis of nine PMFs, positions it as a necessary member of a compound library for elucidating the structural features driving cancer cell selectivity [6].

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